3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one
Overview
Description
3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Studies and Structure-Activity Relationship
3-Aminomethylquinoline derivatives, including compounds structurally related to 3-(aminomethyl)-8-methoxy-1-methylquinolin-2(1H)-one, have been identified as potent antagonists targeting specific human receptors. For instance, these compounds have been investigated for their role as human MCH receptor 1 antagonists, with applications in regulating food intake and obesity management. However, challenges such as inhibition of the hERG K(+) channel led to further modifications to improve the safety profile of these compounds. Advanced ligand-based drug designs have been instrumental in reducing associated liabilities while retaining pharmacological efficacy (Kasai et al., 2012).
Synthesis and Chemical Properties
Efficient and eco-friendly synthesis methods have been developed for derivatives of 3-aminomethylquinoline. One notable approach involves a one-pot C–C and C–N bond-forming strategy, highlighting operational simplicity, mild reaction conditions, and the use of water as an environmentally friendly solvent. This method emphasizes the importance of green chemistry in the synthesis of complex molecules, offering a sustainable and efficient pathway for producing derivatives of this compound (Yadav, Vagh, & Jeong, 2020).
Antimicrobial and Antitumor Activities
Derivatives of 3-aminomethylquinoline have been studied for their antimicrobial properties. Specific 4-aminoquinolines substituted with hydroxy or methoxy groups demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential in developing new antimicrobial agents (Meyer et al., 2001). Furthermore, certain derivatives have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, offering insights into the development of novel anticancer therapeutics. The fluorescence properties of these compounds also provide valuable information for further studies and applications in biological systems (Kadrić et al., 2014).
Properties
IUPAC Name |
3-(aminomethyl)-8-methoxy-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-11-8(4-3-5-10(11)16-2)6-9(7-13)12(14)15/h3-6H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJNAOGBUOVXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C=C(C1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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